N-亚硝基-二-正丁胺-d18

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

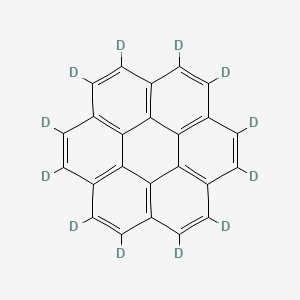

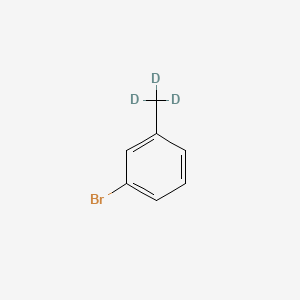

N-Nitroso-di-n-butylamine-d18 is the labelled form of N-Nitroso-di-n-butylamine . It is a pollutant that can be found in water network systems . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

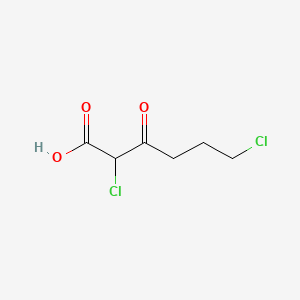

Molecular Structure Analysis

The molecular formula of N-Nitroso-di-n-butylamine-d18 is C8 2H18 N2 O . Its molecular weight is 176.35 .科学研究应用

1. 致癌特性研究

N-亚硝基-二-正丁胺主要用于实验室研究,以诱发实验动物肿瘤。它被用作研究致癌性和了解癌症形成机制的物质。这种亚硝胺在各种食品中以及作为橡胶制品中的污染物被检测到。已知其接触会刺激皮肤和眼睛,并可能损害肝脏和肾脏。此外,它在动物中被确认为诱变剂,并且有充分的理由预计它是一种人类致癌物 (致癌物报告:致癌物概况,2020).

2. 环境监测

N-亚硝基-二-正丁胺与其他 N-亚硝胺一起在环境样品中进行监测,特别是水。先进的技术,如自动化分散液-液微萃取与气相色谱和质谱联用,被用于精确测定水样中的 N-亚硝胺。这些方法对于评估水安全性以及了解亚硝胺的环境存在至关重要 (Amayreh 等人,2015).

3. 了解消毒副产物

N-亚硝基-二-正丁胺也是消毒副产物背景下的研究主题。研究调查由消毒剂(如一氯胺)参与的反应形成的 N-亚硝胺对于改进水处理工艺和确保饮用水的安全具有重要意义。这些研究有助于理解处理水中 N-亚硝胺形成的化学途径和环境相关性 (崔和情人,2002).

安全和危害

N-Nitroso-di-n-butylamine-d18 is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

作用机制

Target of Action

N-Nitroso-di-n-butylamine-d18 is a deuterium-labeled form of N-Nitroso-di-n-butylamine It is known that nitrosamines, the family of compounds to which n-nitroso-di-n-butylamine belongs, are often associated with carcinogenic activity .

Mode of Action

It is known that nitrosamines generally exert their effects through the formation of dna adducts, leading to mutations and potentially carcinogenesis .

Biochemical Pathways

Nitrosamines are generally known to interfere with dna replication and repair processes, leading to mutations .

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, potentially affecting its bioavailability .

Result of Action

Nitrosamines are generally associated with dna damage and mutations, which can lead to carcinogenesis .

Action Environment

The action of N-Nitroso-di-n-butylamine-d18 can be influenced by various environmental factors. For instance, it is known that nitrosamines, including N-Nitroso-di-n-butylamine, can be found in drinking water . Therefore, the presence and concentration of such compounds in the environment could potentially influence their action, efficacy, and stability.

生化分析

Biochemical Properties

It is known that N-Nitroso-di-n-butylamine, the non-deuterated form, is a nitrated amine derivative . Amines are chemical bases that neutralize acids to form salts plus water . These acid-base reactions are exothermic . The amount of heat that is evolved per mole of amine in a neutralization is largely independent of the strength of the amine as a base .

Molecular Mechanism

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

属性

| { "Design of the Synthesis Pathway": "The synthesis of N-Nitroso-di-n-butylamine-d18 can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": ["Di-n-butylamine-d18", "Nitrous acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Ice", "Water"], "Reaction": ["Step 1: Di-n-butylamine-d18 is dissolved in ice-cold water and sulfuric acid is added dropwise with stirring. The mixture is cooled on ice and stirred for 30 minutes.", "Step 2: Sodium nitrite is added to the mixture and the reaction is allowed to proceed for 10 minutes.", "Step 3: Sodium hydroxide is added to the reaction mixture to adjust the pH to 8-9.", "Step 4: Nitrous acid is added dropwise to the mixture with stirring, and the reaction is allowed to proceed for 1 hour.", "Step 5: The reaction mixture is extracted with dichloromethane and the organic layer is dried over anhydrous sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain N-Nitroso-di-n-butylamine-d18 as a yellow oil."] } | |

CAS 编号 |

1219798-82-9 |

分子式 |

C8H18N2O |

分子量 |

176.355 |

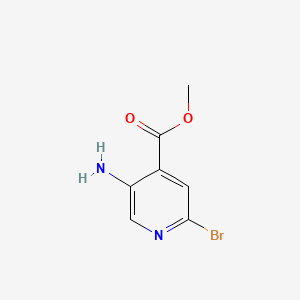

IUPAC 名称 |

N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)nitrous amide |

InChI |

InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |

InChI 键 |

YGJHZCLPZAZIHH-VAZJTQEUSA-N |

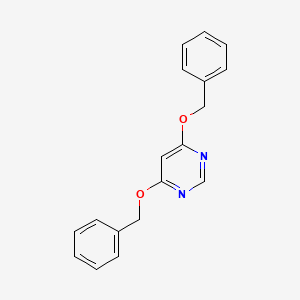

SMILES |

CCCCN(CCCC)N=O |

同义词 |

Dibutylnitrosamine-d18; NDBA-d18; NSC 6830-d18; Nitrosodibutylamine-d18; N-Butyl-N-nitroso-1-butanamine-d18; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。